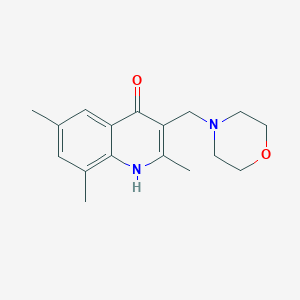![molecular formula C19H14O5 B5737251 methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B5737251.png)
methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate, also known as MDMPA, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its unique chemical structure and properties have made it an attractive candidate for research in medicinal chemistry, pharmacology, and other related disciplines.
Scientific Research Applications
Methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In pharmacology, this compound has been studied for its potential use as a modulator of GABA receptors, which are involved in the regulation of anxiety and other neurological disorders. In materials science, this compound has been investigated for its potential use as a building block for the synthesis of novel polymers and materials.
Mechanism of Action
The mechanism of action of methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate is not fully understood, but it is believed to involve the modulation of GABA receptors and the induction of apoptosis in cancer cells. This compound has been shown to bind to GABA receptors with high affinity, which may lead to the modulation of their activity and the regulation of anxiety and other neurological disorders. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase enzymes, which are involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of GABA receptors, the induction of apoptosis in cancer cells, and the potential for use as a building block for the synthesis of novel polymers and materials. In pharmacological studies, this compound has been shown to have anxiolytic and sedative effects, which may be due to its modulation of GABA receptors. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase enzymes.
Advantages and Limitations for Lab Experiments
Methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate has several advantages for lab experiments, including its high purity and stability, its ability to modulate GABA receptors, and its potential as a building block for the synthesis of novel polymers and materials. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, the exploration of its potential as a modulator of GABA receptors, and the synthesis of novel polymers and materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its unique chemical structure and properties have made it an attractive candidate for research in medicinal chemistry, pharmacology, and other related disciplines. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
Methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate can be synthesized using a variety of methods, including the reaction of 2-bromo-4'-methoxyacetophenone with 1,3-indanedione in the presence of a base, or the reaction of 2-bromo-4'-methoxyacetophenone with 1,3-indanedione and a palladium catalyst. These methods have been optimized to produce high yields of this compound with good purity.
Properties
IUPAC Name |
methyl 2-[2-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c1-23-17(20)11-24-16-9-5-2-6-12(16)10-15-18(21)13-7-3-4-8-14(13)19(15)22/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETPKEXMBHPSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5737174.png)
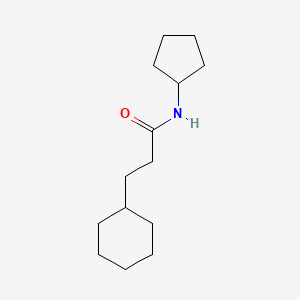
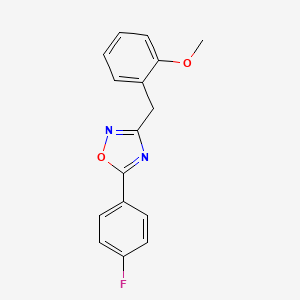
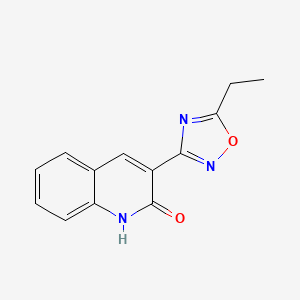
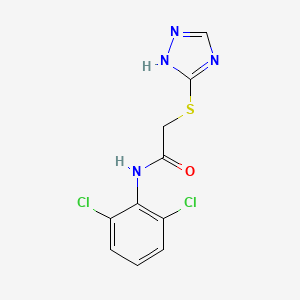
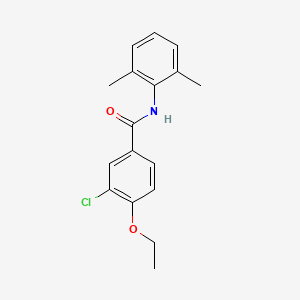
![7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5737223.png)
![N-(2-isopropylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737228.png)
![methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5737235.png)

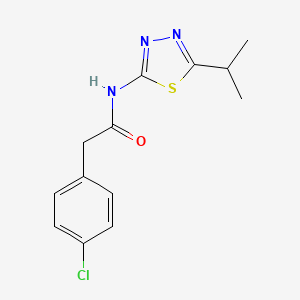
![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5737249.png)
